6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antitubercular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the reaction of 5-acetyl-6-aminopyrimidine-4(3H)-thiones with reagents containing an active chloromethylene fragment . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidine ring.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its potential as a therapeutic agent against various bacterial infections.
Mechanism of Action
The exact mechanism of action of 6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets in bacterial cells, disrupting essential biological pathways, and leading to cell death . The compound may inhibit enzymes involved in DNA replication or protein synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure and exhibit antimicrobial activity.
Thieno[2,3-d]pyrimidin-4(3H)-ones: A broader class of compounds with various substitutions on the thieno[2,3-d]pyrimidine ring.
Uniqueness
6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the methylthio group, which can be modified to enhance its biological activity. This compound’s specific substitution pattern may confer distinct pharmacological properties compared to other thieno[2,3-d]pyrimidine derivatives .
Properties
Molecular Formula |
C8H8N2OS2 |
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Molecular Weight |
212.3 g/mol |
IUPAC Name |
6-(methylsulfanylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H8N2OS2/c1-12-3-5-2-6-7(11)9-4-10-8(6)13-5/h2,4H,3H2,1H3,(H,9,10,11) |
InChI Key |
FUZJDDIGLPKEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC2=C(S1)N=CNC2=O |
Origin of Product |
United States |
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